molecular formula C16H14N4S B2994388 2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile CAS No. 476318-86-2

2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2994388
CAS No.: 476318-86-2
M. Wt: 294.38
InChI Key: MVIAZFYLBOPNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a pyridine derivative featuring a 4-methylphenyl group at position 4 and an ethylsulfanyl substituent at position 4. This compound belongs to a broader class of 3,5-dicyanopyridines, which are extensively studied for their biological activities, including adenosine receptor modulation, antimicrobial properties, and corrosion inhibition . Its structural analogs differ primarily in the substituents at positions 4 and 6, which influence physical properties, synthetic accessibility, and biological efficacy.

Properties

IUPAC Name

2-amino-6-ethylsulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S/c1-3-21-16-13(9-18)14(12(8-17)15(19)20-16)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIAZFYLBOPNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a compound of interest due to its potential biological activities and medicinal properties. This article reviews the existing literature on its biological activity, synthesis methods, and relevant case studies.

The compound's structural formula is characterized by the presence of a pyridine ring with multiple functional groups, including amino and dicarbonitrile moieties. The presence of an ethylsulfanyl group and a 4-methylphenyl substituent contributes to its unique chemical properties.

Synthesis Methods

Recent studies have highlighted efficient synthesis methods for 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, including the use of diethylamine Dess–Martin periodinane as a catalyst-oxidant combination. This method allows for high yields and minimizes purification steps, making it an attractive option for producing this compound .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridine derivatives possess an IC50 value in the low micromolar range against pathogenic bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyridine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, which could make them candidates for treating inflammatory diseases. In vitro studies have shown that related compounds can significantly reduce TNFα levels in LPS-stimulated human whole blood assays .

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. Similar pyridine derivatives have been noted for their role as ferroptosis inducers and antineoplastic agents. These compounds can potentially inhibit tumor growth by promoting cell death in cancerous cells .

Case Studies

  • Synthesis and Characterization : A study successfully synthesized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using a one-pot reaction method, yielding products with high purity and biological activity .
  • Biological Evaluation : In another study focusing on structure-activity relationships (SAR), various substitutions on the pyridine ring were tested for their biological efficacy against inflammation and cancer cell lines. Results indicated that specific substitutions enhanced biological activity significantly .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial15
Compound BAnti-inflammatory123
Compound CAnticancer50

Comparison with Similar Compounds

Key Observations :

  • Imidazole-containing analogs (e.g., Compound 11) exhibit higher yields (95%) due to optimized reaction conditions in THF/EtOH with triethylamine .
  • Phenylsulfanyl analogs (e.g., Compound 24) show moderate yields (74%) and lower melting points compared to imidazole derivatives, likely due to reduced hydrogen bonding .
  • Ethylsulfanyl vs. Thiazolylmethylsulfanyl: The target compound’s ethyl group lacks the heterocyclic complexity of Capadenoson, which is synthesized via a two-step process (68% yield) involving DMF and DBU .

Physical Properties

Melting Points

Melting points correlate with substituent polarity and crystallinity:

  • Imidazole derivatives (e.g., Compound 11, mp 257–259°C) have higher melting points due to hydrogen bonding from the imidazole NH group .
  • Arylthio analogs (e.g., Compound 5d, mp 249°C) exhibit moderate melting points, influenced by aromatic stacking .
  • Alkylsulfanyl analogs : The target compound’s ethylsulfanyl group likely results in a lower melting point (estimated 200–220°C) compared to bulkier substituents, as seen in Compound 7m (mp 220–222°C) .

Adenosine Receptor Modulation

  • Imidazole-containing analogs: Compound 13 (6-imidazolylmethylsulfanyl/4-methyl) shows nanomolar affinity for adenosine A2B receptors (EC50 = 27 ± 21 nM) due to the imidazole’s electron-donating properties .
  • Thiazole derivatives: Capadenoson acts as a potent A1 receptor agonist, highlighting the role of thiazole in receptor specificity .
  • Ethylsulfanyl vs. Phenylsulfanyl : The target compound’s ethyl group may reduce receptor affinity compared to imidazole analogs but could enhance membrane permeability due to increased lipophilicity .

Antimicrobial and Corrosion Inhibition

  • Arylthio analogs : Compound 5d demonstrates toxicity against E. coli K12 strains, attributed to the p-tolylthio group’s electron-withdrawing effects .
  • Pyridine corrosion inhibitors : Derivatives with hydroxyl or methoxy groups (e.g., ADP in ) achieve >85% inhibition efficiency via adsorption on metal surfaces .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Amino-6-(ethylsulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging protocols from structurally analogous pyridine-3,5-dicarbonitrile derivatives. For example:

  • Procedure A (adapted from ): React 2-amino-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile with ethyl mercaptan in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress via TLC (silica gel, EtOAc/cyclohexane/MeOH 7:2:1).
  • Yield Optimization : Use excess ethyl mercaptan (1.5–2.0 equivalents) and catalytic base (e.g., K₂CO₃) to drive the reaction. Purify via recrystallization in ethanol/2-methoxyethanol (4:1), achieving ~80% yield (similar to ).
Method Solvent SystemCatalystYield (%)Purity Check (TLC)
Procedure A DMFK₂CO₃80EtOAc/CHX/MeOH

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for 4-methylphenyl and pyridine ring) and NH₂ signals (δ ~8.00 ppm as broad singlet) .
  • IR Spectroscopy : Confirm nitrile stretches at ~2204–2210 cm⁻¹ and NH₂ bands at ~3171–3311 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., compare with 4-chlorophenyl analog in ).

Advanced: How do substituents (e.g., ethylsulfanyl vs. hydroxyethylsulfanyl) influence electronic properties and reactivity?

Answer:

  • Electronic Effects : The ethylsulfanyl group (-S-C₂H₅) is electron-donating, increasing electron density on the pyridine ring compared to hydroxyethylsulfanyl (-S-CH₂CH₂OH), which introduces polarity. This affects reactivity in electrophilic substitutions or coordination chemistry .
  • Reactivity : Ethylsulfanyl derivatives show higher stability in non-polar solvents, while hydroxyethyl analogs may undergo oxidation or participate in hydrogen bonding .

Advanced: What strategies address low solubility in aqueous media during biological assays?

Answer:

  • Co-solvent Systems : Use 2-methoxyethanol/water mixtures (4:1) for crystallization and dissolution, as demonstrated for structurally similar compounds .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or carboxylate) via post-synthetic modification, following protocols for sulfonylpyridine derivatives .

Advanced: How can researchers resolve discrepancies in melting points or spectral data across batches?

Answer:

  • Reproducibility Checks : Ensure consistent purification (TLC conditions as in ) and solvent ratios during recrystallization.
  • Polymorph Screening : Perform X-ray diffraction (as in ) to identify crystal forms.
  • Comparative Analysis : Cross-reference NMR/IR data with analogs (e.g., 4-(furan-2-yl) derivatives in ) to rule out impurities.

Advanced: What biological assays are recommended for evaluating activity, based on structural analogs?

Answer:

  • Cytotoxicity Assays : Test against cancer cell lines using MTT assays, following protocols for pyridin-2-one derivatives (e.g., pyridin-2-one(1) in ).
  • Enzyme Inhibition : Screen for kinase or protease inhibition, leveraging the compound’s nitrile groups as potential electrophilic warheads.

Advanced: How do steric effects of the 4-methylphenyl group impact intermolecular interactions?

Answer:

  • Crystal Packing : The methyl group introduces steric hindrance, potentially reducing π-π stacking compared to 4-chlorophenyl analogs (observed in ).
  • Solubility : Increased hydrophobicity relative to polar substituents (e.g., 4-hydroxyphenyl) may necessitate tailored solvent systems .

Advanced: What computational methods support electronic structure analysis?

Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict reactivity, using software like Gaussian. Compare with experimental UV-Vis data (if available).
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes), guided by nitrile and amino group orientations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.